1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
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Overview
Description
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(5-METHOXY-1H-INDOL-1-YL)-1-ETHANONE is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(5-METHOXY-1H-INDOL-1-YL)-1-ETHANONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and indole precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(5-METHOXY-1H-INDOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the benzimidazole and indole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole or indole rings .
Scientific Research Applications
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(5-METHOXY-1H-INDOL-1-YL)-1-ETHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(5-METHOXY-1H-INDOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets within cells. The benzimidazole and indole moieties can bind to proteins, enzymes, and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Indole derivatives: Widely studied for their pharmacological potential, including roles as neurotransmitters and plant hormones.
Uniqueness
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(5-METHOXY-1H-INDOL-1-YL)-1-ETHANONE is unique due to its combination of benzimidazole and indole structures, which may confer a synergistic effect on its biological activity. This dual functionality can enhance its potential as a therapeutic agent, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H22N4O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(5-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C22H22N4O2/c1-28-16-8-9-19-15(13-16)10-12-25(19)14-21(27)26-11-4-7-20(26)22-23-17-5-2-3-6-18(17)24-22/h2-3,5-6,8-10,12-13,20H,4,7,11,14H2,1H3,(H,23,24)/t20-/m0/s1 |
InChI Key |
GUIARUKUFVEWMK-FQEVSTJZSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC[C@H]3C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCCC3C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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